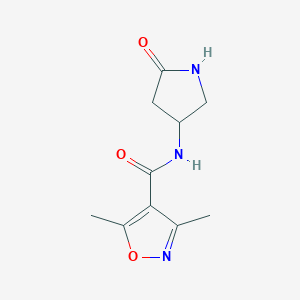
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide, also known as 3,5-DM-N-Oxo-Pyrrolidine-1,2-Oxazole-4-Carboxamide, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of pyrrolidine and oxazole, which are both nitrogen-containing heterocycles. This compound has been studied and utilized in a wide range of scientific research applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide is used in a wide range of scientific research applications. It has been used as a substrate in enzyme assays, as a ligand in drug discovery studies, as a precursor in organic synthesis, and as a reagent in analytical chemistry experiments. Additionally, this compound has been studied for its potential applications in biotechnology, medicine, and materials science.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide is not yet fully understood. However, studies have suggested that the compound can interact with proteins, enzymes, and other molecules in a variety of ways. For example, it has been shown to interact with certain amino acids, such as tryptophan, tyrosine, and histidine, as well as with certain enzymes, such as cytochrome P450 and cytochrome c oxidase. Additionally, it has been shown to interact with certain molecules, such as lipids, carbohydrates, and nucleic acids.
Biochemical and Physiological Effects
Studies have shown that 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase, and to modulate the expression of certain genes. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, this compound also has some limitations. It is not very stable, and it can be degraded by light and heat. Additionally, it can be toxic at high concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide. It could be used as a drug or drug delivery system, as a reagent in organic synthesis, as a substrate in enzyme assays, or as a ligand in drug discovery studies. Additionally, it could be used to study the biochemical and physiological effects of specific compounds, or to modulate the expression of certain genes. Finally, it could be used in materials science applications, such as the production of polymers or nanomaterials.
Métodos De Síntesis
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide-Pyrrolidine-1,2-Oxazole-4-Carboxamide can be synthesized through a condensation reaction between 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxylic acid and an appropriate amine. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically carried out in aqueous media. The yield of the reaction depends on the reaction temperature and the amount of catalysts used.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-5-9(6(2)16-13-5)10(15)12-7-3-8(14)11-4-7/h7H,3-4H2,1-2H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUOCESFUNNBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)
![4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6432407.png)
![4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6432414.png)
![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6432432.png)
![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)

![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)
